N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-10(18-9-5-6-9)7-8-11(14-12)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
MTKYZGACBOZJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 6-tert-butoxy-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it useful for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological processes. It is being studied for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(6-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide: This compound has a similar structure but with a different position of the cyclopropoxy group.
N-(6-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide: Another similar compound with a different position of the cyclopropoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
